4-(3-Chlorophenyl)-1-methylpyrrolidin-3-amine
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Overview
Description
4-(3-Chlorophenyl)-1-methylpyrrolidin-3-amine is a chemical compound that belongs to the class of substituted pyrrolidines. This compound is characterized by the presence of a chlorophenyl group attached to a pyrrolidine ring, which is further substituted with a methyl group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Chlorophenyl)-1-methylpyrrolidin-3-amine typically involves the reaction of 3-chlorobenzaldehyde with 1-methylpyrrolidine in the presence of a reducing agent. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The product is then purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for the efficient and consistent production of the compound, with careful control of reaction parameters to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(3-Chlorophenyl)-1-methylpyrrolidin-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium hydroxide or potassium carbonate can facilitate nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines.
Scientific Research Applications
4-(3-Chlorophenyl)-1-methylpyrrolidin-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the development of new drugs or as a pharmacological tool.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 4-(3-Chlorophenyl)-1-methylpyrrolidin-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-(3-Chlorophenyl)piperidine: This compound shares a similar structure but with a piperidine ring instead of a pyrrolidine ring.
3-Chlorophenyl-2-methylpyrrolidine: Similar to 4-(3-Chlorophenyl)-1-methylpyrrolidin-3-amine but with a different substitution pattern on the pyrrolidine ring.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of both a chlorophenyl group and a methyl group on the pyrrolidine ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C11H15ClN2 |
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Molecular Weight |
210.70 g/mol |
IUPAC Name |
4-(3-chlorophenyl)-1-methylpyrrolidin-3-amine |
InChI |
InChI=1S/C11H15ClN2/c1-14-6-10(11(13)7-14)8-3-2-4-9(12)5-8/h2-5,10-11H,6-7,13H2,1H3 |
InChI Key |
JTOBATWTMMBNKW-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC(C(C1)N)C2=CC(=CC=C2)Cl |
Origin of Product |
United States |
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